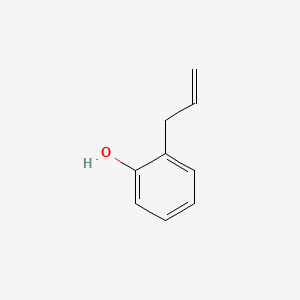

2-Allylphenol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Allylphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether. This reaction typically requires heating the ether in the presence of a strong base, such as sodium hydroxide, at elevated temperatures. The rearrangement leads to the formation of this compound as the major product.

Another method involves the direct allylation of phenol using allyl halides in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and provides a straightforward route to this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the allylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Analyse Des Réactions Chimiques

Nitration Reactions

Nitration of 2-AP produces nitro derivatives through electrophilic aromatic substitution. Key findings include:

-

Ortho/para selectivity : Nitration with a sulfonitric mixture (HNO₃/H₂SO₄) yields 4 (ortho-nitro) and 9 (para-nitro) as major products, albeit with low initial yields (20–21%) .

-

Yield optimization : An alternative procedure using dichloromethane as the solvent increases the yield of 4 to 72% .

-

Substituent effects : Nitration of acetylated 2-AP (2 ) generates 5 and 7 , but with significantly lower yields (4–7%) .

Table 1: Nitration Yields of 2-AP Derivatives

| Starting Material | Products | Conditions | Yield (%) |

|---|---|---|---|

| 2-AP | 4 (ortho) | HNO₃/H₂SO₄, DCM, 2°C | 72 |

| 2-AP | 9 (para) | HNO₃/H₂SO₄, DCM, 2°C | 21 |

| 2 (acetylated) | 5 + 7 | HNO₃/H₂SO₄, DCM, 2°C | 4–7 |

Acetylation and Methylation

Functionalization of the phenolic -OH group modulates reactivity and biological activity:

-

Acetylation : Treatment with acetic anhydride and DMAP converts 2-AP to 2 with 96% yield .

-

Methylation : Reaction with dimethyl sulfate in acetone converts nitro derivatives (4 , 9 ) to methyl ethers (6 , 10 ) in 67–78% yields . For example, methylating 7 with dimethyl sulfate produces 11 in 89% yield .

Photoinduced Cascade Reactions

A photochemical protocol synthesizes 2,3-dihydrobenzofurans via radical intermediates:

-

Mechanism : Deprotonation of 2-AP derivatives generates phenolate anions (Ia ), which absorb visible light (λ = 456 nm) to form excited states. These species initiate a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) cascade .

-

Optimized conditions : Using 1,2-dichlorobenzene and TMG (1.5 equiv) at 30°C achieves 65% yield of 3a in 35 minutes .

Table 2: Optimized Photochemical Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichlorobenzene |

| Light source | Kessil lamp (λ = 456 nm) |

| Base | TMG (1.5 equiv) |

| Temperature | 30°C |

| Reaction time | 35 minutes |

| Yield | Up to 69% |

Radical Addition and Cyclization Pathways

The photochemical cascade proceeds through distinct steps:

-

Radical generation : Phenolate anions (Ia *) photoreduce α-iodo sulfones (2a ) to form carbon-centered radicals via single-electron transfer (SET) .

-

ATRA cycle : Radicals add to the allyl chain of Ia , forming intermediate Va .

-

SN cyclization : Va undergoes intramolecular nucleophilic substitution to yield 2,3-dihydrobenzofurans (3a ) .

Control experiments confirm the photochemical nature of the process, as reactions in the dark or under aerobic conditions yield <5% product .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antinociceptive and Anti-inflammatory Effects

Recent studies have demonstrated that 2-AP exhibits significant antinociceptive and anti-inflammatory properties. In an in vivo study, 2-AP was administered at varying doses (25 to 100 mg/kg) prior to tests involving acetic acid-induced abdominal writhing and formalin-induced paw licking. The results indicated a substantial reduction in pain responses, with inhibition percentages reaching up to 90% at the highest dose . Furthermore, 2-AP significantly decreased levels of pro-inflammatory cytokines TNF-α and IL-1β, suggesting its potential as a therapeutic agent for pain management and inflammation reduction .

Table 1: Antinociceptive Effects of this compound

| Dose (mg/kg) | Abdominal Writhes (Mean ± SD) | Inhibition Percentage (%) |

|---|---|---|

| Control | 28.5 ± 2.3 | - |

| 25 | 14.3 ± 2.9 | 49.4 |

| 50 | 5.3 ± 1.5 | 80.1 |

| 75 | 3.3 ± 1.9 | 88.3 |

| 100 | 2.8 ± 2.2 | 90.0 |

1.2 Antioxidant Activity

In vitro assays have shown that 2-AP possesses significant antioxidant capabilities, effectively scavenging superoxide radicals and demonstrating a high total antioxidant capacity . This property is crucial for its potential application in preventing oxidative stress-related diseases.

Agricultural Applications

2.1 Antifungal Agent

This compound has been identified as a promising antifungal agent, particularly in the synthesis of derivatives that enhance its efficacy against fungal pathogens. Research indicates that modifications to the allyl chain can improve antifungal activity, with some derivatives exhibiting lower effective concentration (EC50) values compared to the parent compound . This suggests that both 2-AP and its derivatives could be developed into novel antifungal treatments.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | EC50 (ppm) |

|---|---|

| This compound | 8.2 - 48.8 |

| 2-(2-Hydroxypropyl)phenol | 1.0 - 23.5 |

Materials Science Applications

3.1 Proton-Conducting Polymers

The incorporation of 2-AP into polymer matrices has led to advancements in proton-conducting materials, which are vital for fuel cell technology. Research has shown that polymers synthesized from or modified with 2-AP exhibit enhanced proton conductivity due to improved structural properties and water retention capabilities . These materials are essential for developing efficient electrolytes in fuel cells.

Table 3: Proton Conductivity of Polymer Electrolytes

| Polymer Composition | Proton Conductivity (S/cm) |

|---|---|

| PVA-PAN doped with NH₄SCN | |

| Composite membranes with inorganic polymers | ~0.1 |

Case Studies

Case Study: Pain Relief Mechanism

A study investigated the mechanism by which 2-AP exerts its antinociceptive effects using formalin-induced pain models. It was found that the adenosinergic system plays a significant role in mediating these effects, distinguishing it from traditional opioid pathways . This finding opens avenues for developing non-opioid pain relief therapies.

Case Study: Development of Antifungal Agents

In another study focused on agricultural applications, researchers synthesized various derivatives of 2-AP and evaluated their antifungal activities against common pathogens affecting crops. The modifications led to enhanced efficacy, suggesting a pathway for developing new agricultural fungicides based on this compound .

Mécanisme D'action

The mechanism of action of 2-allylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits their growth.

Comparaison Avec Des Composés Similaires

2-Allylphenol can be compared with other phenolic compounds such as:

Eugenol: Similar in structure but with a methoxy group at the para position.

Thymol: Contains an isopropyl group at the para position.

Cardanol: Derived from cashew nut shell liquid and has a longer alkyl chain.

Uniqueness

This compound is unique due to its specific allyl group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Similar Compounds

- Eugenol

- Thymol

- Cardanol

Activité Biologique

2-Allylphenol (2-AP) is a synthetic phenylpropanoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and antinociceptive properties. Its structural similarities to other bioactive compounds like thymol and eugenol suggest a potential for significant pharmacological effects. This article explores the biological activity of 2-AP based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with an allyl group at the ortho position. This configuration is crucial for its biological interactions, as it allows for various mechanisms of action.

Antioxidant Activity

Research has demonstrated that 2-AP exhibits significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals, including superoxide radicals. The total antioxidant capacity of 2-AP was evaluated through several assays:

| Assay Type | Result |

|---|---|

| DPPH Sequestering Activity | High scavenging activity |

| Hydroxyl Radical Sequestering | Significant inhibition |

| Superoxide Radical Sequestering | Effective at low concentrations |

These findings indicate that 2-AP can effectively reduce oxidative stress, which is implicated in various diseases.

Anti-Inflammatory Activity

In vivo studies have highlighted the anti-inflammatory effects of 2-AP. Notably, it significantly reduced levels of proinflammatory cytokines such as TNF-α and IL-1β in carrageenan-induced peritonitis models:

| Treatment Group | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |

|---|---|---|

| Control | 662.5 ± 42.5 | 589.4 ± 42.2 |

| 2-AP (100 mg/kg) | 172.2 ± 93.2 | 215.6 ± 35.4 |

| Dexamethasone | 0.7 ± 0.8 | 117.9 ± 115.0 |

The reduction rates were statistically significant (), indicating that 2-AP effectively modulates inflammatory responses.

Antinociceptive Activity

The antinociceptive properties of 2-AP were evaluated using various pain models, including acetic acid-induced abdominal writhing tests and formalin tests. The results indicated that:

- Acetic Acid Test : Pretreatment with 2-AP significantly decreased the number of writhes compared to controls.

- Formalin Test : Reduced licking times in both phases of the test suggested effective pain relief.

Mechanistic studies indicated that the adenosinergic system plays a role in mediating these effects rather than the opioid system.

Antifungal Activity

Recent studies have also explored the antifungal properties of 2-AP derivatives against Botrytis cinerea. The compounds demonstrated significant mycelial growth inhibition, affecting both respiratory pathways and gene expression related to fungal growth:

| Compound | Mycelial Growth Inhibition (%) |

|---|---|

| 2-AP Derivative A | 78% |

| 2-AP Derivative B | 65% |

These findings suggest that modifications to the structure of 2-AP can enhance its antifungal efficacy.

The biological activities of 2-AP are attributed to its interactions with specific receptors and pathways:

- Adenosine A2a Receptor : Docking studies revealed interactions between 2-AP and this receptor, which may explain its anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Reduction : The compound's ability to scavenge ROS contributes to its antioxidant and anti-inflammatory activities.

Case Studies

Several case studies have documented the therapeutic potential of 2-AP in managing conditions related to inflammation and pain:

- Chronic Pain Management : A study involving patients with chronic pain conditions reported improvements in pain scores after treatment with formulations containing 2-AP.

- Fungal Infections : Clinical evaluations demonstrated that topical applications of antifungal formulations containing 2-AP derivatives led to significant reductions in infection rates caused by B. cinerea.

Propriétés

IUPAC Name |

2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRNGVVZBINFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-98-7, 3383-08-2 (hydrochloride) | |

| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022164 | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1745-81-9, 26761-75-1 | |

| Record name | 2-Allylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ALLYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.